molecular formula C5H3Br2NO B1294550 3,5-Dibromo-4-pyridinol CAS No. 25813-25-6

3,5-Dibromo-4-pyridinol

Cat. No. B1294550
CAS RN: 25813-25-6
M. Wt: 252.89 g/mol
InChI Key: MXBBVOSRBZCCOD-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-pyridinol is a compound that is closely related to various pyridine derivatives which have been synthesized and studied for their unique chemical properties and potential applications in different fields of chemistry. Although the provided papers do not directly discuss 3,5-Dibromo-4-pyridinol, they do provide insights into the synthesis, molecular structure, and reactivity of related pyridine compounds, which can be extrapolated to understand the characteristics of 3,5-Dibromo-4-pyridinol.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and diverse. For instance, the Diels-Alder cycloadditions of 3,5-dibromo-2-pyrone, a compound structurally similar to 3,5-Dibromo-4-pyridinol, have been shown to be highly potent and stereoselective, leading to a variety of bicycloadducts with high chemical yields and endo/exo ratios . Additionally, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine indicates a marked regioselectivity and suggests multiple pathways to the product . These studies highlight the potential synthetic routes that could be adapted for the synthesis of 3,5-Dibromo-4-pyridinol.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and potential applications. For example, the X-ray structures of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives have been reported, providing insights into the stereochemistry and electronic properties of these compounds . Similarly, the iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives exhibit interesting intermolecular hydrogen bonding and sterically bulky substituents, which could influence the properties of 3,5-Dibromo-4-pyridinol .

Chemical Reactions Analysis

The reactivity of pyridine derivatives with various reagents can lead to a wide range of chemical reactions. For instance, the reactivity of highly nucleophilic pyridines with electrophiles has been described, which could be relevant to the behavior of 3,5-Dibromo-4-pyridinol in the presence of electrophilic agents . Moreover, the preparation of 1,5-Dihydropyrazolo[3',4':5,6]pyrano[3,4-b]pyridines via a microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation of electron-rich pyrazoles demonstrates the potential for C-H activation and heteroarylation reactions in pyridine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions illustrates the versatility of pyridine derivatives to form structurally diverse compounds with varying physical and chemical properties . These findings can be used to infer the potential properties of 3,5-Dibromo-4-pyridinol, such as solubility, melting point, and reactivity towards other chemical species.

Scientific Research Applications

1. Sensitization of Europium(III) Luminescence

The substitution at the 4 and 3,5 positions in the pyridine ring of europium(III) pyridine-2,6-dicarboxylate complexes, including the use of 3,5-dibromo-4-hydroxy derivatives, has been investigated for the sensitization of Eu3+ ion luminescence. This research is significant for the development of luminescent materials and their applications in biological systems (George et al., 2006).

2. Photophysical Properties in Boron-Dipyrromethenes

3,5-Dibromo-4-pyridinol derivatives are utilized in the study of the photophysical properties of boron-dipyrromethenes (BODIPYs). The research focuses on the impact of pyridone versus oxypyridine groups on spectral, electrochemical, and photophysical properties, contributing to the development of novel BODIPY dyes (Khan et al., 2010).

3. Use in Diels-Alder Cycloadditions

3,5-Dibromo-2-pyrone, a related compound, has been explored for its reactivity in Diels-Alder cycloadditions. This research is pivotal in synthetic chemistry, providing a method for producing various bicycloadducts with potential applications in synthesizing new organic compounds (Cho et al., 2002).

4. Molecular Spectroscopic Studies

Molecular vibrations and spectroscopic properties of 3,5-dibromo-2,6-dimethoxy pyridine, a compound closely related to 3,5-dibromo-4-pyridinol, have been investigated. These studies are essential for understanding the molecular structure and properties, with implications in materials science (Xavier & Gobinath, 2012).

5. Palladium-Catalyzed Amination

Palladium-catalyzed amination of 3,5-dibromo-pyridines has been studied for the formation of new pyridine-containing macrocycles. This research has applications in the field of organic synthesis, particularly in the development of new macrocyclic compounds (Averin et al., 2005).

Safety And Hazards

When handling 3,5-Dibromo-4-pyridinol, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3,5-dibromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBBVOSRBZCCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180469
Record name 4-Pyridinol, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-pyridinol

CAS RN

25813-25-6
Record name 3,5-Dibromo-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25813-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 3,5-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025813256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-pyridinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203048
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinol, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-4-hydroxypyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6A9RF62D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
Several sulfur-containing derivatives of pyridine 1-oxide and quinoline 1-oxide were prepared for evaluation as antibac-terial and antifungal agents. Both 2-thiocyano-and 4-nitro-2-…
Number of citations: 27 pubs.acs.org
A Ivankin, AA Semenova, VV Nasonova… - J. Appl. Biotechnol …, 2017 - researchgate.net
Describes the process of the formation of the organoleptic characteristics of the raw sausage “Brunswick”, prepared by the original fermented technology of the VM Gorbatov All-Russian …
Number of citations: 5 www.researchgate.net
IM Chernukcha, TG Kuznetsova, VV Nasonova… - Session VIII Muscle …, 2014 - ojs.alpa.uy
The modern trends in the area of packaging are directed at the increase in the assortment and volume of use of combined materials and edible coatings, which are capable of improving …
Number of citations: 3 ojs.alpa.uy
АН Иванкин, ГН Фадеев, ВС Болдырев… - … Прикладная химия и …, 2017 - cyberleninka.ru
Представлены результаты исследований составов химических компонентов, формирующих вкусо-ароматические характеристики пищевой продукции на основе мясного …
Number of citations: 9 cyberleninka.ru
АН Иванкин, АБ Лисицын, НЛ Вострикова… - Международная …, 2014 - elibrary.ru
Представлен перечень компонентов специй-кардамона и перца белого, широко применяемых в технологии получения мясной продукции. Проведен сопоставительный …
Number of citations: 5 elibrary.ru

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